2-Chloro-2-phenylpropanal
Description
2-Chloro-2-phenylpropanal (C₉H₉ClO) is an organochlorine compound featuring a propanal backbone substituted with a chlorine atom and a phenyl group at the second carbon. The chloro and phenyl substituents likely confer unique reactivity and steric effects, distinguishing it from non-halogenated or differently substituted propanals. For instance, the electron-withdrawing nature of the chlorine atom may enhance electrophilicity at the aldehyde group, influencing its participation in condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
2-chloro-2-phenylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXSRVZDSMGGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of 2-phenylpropanal using chlorine or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-phenylpropanal undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products such as 2-hydroxy-2-phenylpropanal or 2-amino-2-phenylpropanal.
Oxidation: 2-Chloro-2-phenylpropanoic acid.
Reduction: 2-Chloro-2-phenylpropanol.
Scientific Research Applications
2-Chloro-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-2-phenylpropanal involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various addition and substitution reactions. The chlorine atom also makes the compound susceptible to nucleophilic attack, leading to the formation of diverse products.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Chloro-2-phenylpropanal with structurally related compounds, emphasizing functional groups and substituent effects:
Key Observations:
- Functional Group Impact: The presence of an aldehyde group in this compound distinguishes it from alcohol derivatives like 2-Phenyl-2-propanol, which exhibit higher boiling points (e.g., 202°C for 2-Phenyl-2-propanol ) due to hydrogen bonding. In contrast, the aldehyde group likely reduces intermolecular forces, resulting in lower boiling points.
- Substituent Effects: The chlorine atom in this compound increases electrophilicity compared to non-chlorinated analogs like 2-Phenyl-2-propanol. This enhances reactivity in nucleophilic additions, similar to how acyl chlorides (e.g., 2-Methyl-2-phenylpropanoyl chloride ) are more reactive than esters or alcohols.
- Steric Hindrance: The bulky phenyl group at C2 may hinder reactions at the aldehyde group, a phenomenon observed in esters like Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate, where steric effects reduce hydrolysis rates .
Physicochemical Properties
While exact data for this compound is unavailable, inferences can be drawn from analogs:
- Boiling/Melting Points: The chloro substituent likely increases boiling points compared to non-halogenated compounds. For example, 1-Chloro-2-methyl-2-propanol has a purity of 100% and standardized safety protocols due to its volatility .
- Solubility : The polar aldehyde group may improve solubility in polar solvents relative to hydrocarbons like 3-Phenylpropene (density 1.00 g/cm³ ). However, the hydrophobic phenyl group could limit aqueous solubility.
Industrial and Research Relevance
- Synthetic Intermediates: Like Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (used in organic synthesis ), this compound could serve as a precursor for pharmaceuticals or agrochemicals.
- Comparative Stability: The absence of ester or hydroxyl groups may enhance stability under acidic conditions compared to Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate .
Biological Activity
2-Chloro-2-phenylpropanal, also known as cumene aldehyde, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClO
- CAS Number : 93-53-8
- Molecular Structure : The compound features a chlorinated aldehyde structure, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its metabolic pathways and potential toxicological effects.
1. Metabolism and Toxicity
Research indicates that this compound can undergo metabolic transformations that lead to the formation of reactive metabolites. These metabolites may contribute to various toxicological effects, including hepatotoxicity and idiosyncratic drug reactions associated with other compounds like felbamate.
- Case Study : A study highlighted the role of 3-carbamoyl-2-phenylpropanal as an unstable precursor in the metabolism of felbamate, suggesting that similar pathways could exist for this compound, leading to toxic effects through reactive intermediates .
2. Antimicrobial Activity
Some studies have reported the antimicrobial properties of compounds related to this compound. For instance, phenylacetaldehydes have demonstrated antibacterial activity against various strains of bacteria.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | Gram-positive bacteria |
| Related phenylacetaldehydes | Antimicrobial | Various bacterial strains |
The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is believed that:
- Reactive Metabolites : The formation of reactive metabolites can lead to oxidative stress in cells, potentially causing damage to cellular components.
- Enzyme Interaction : The compound may interact with enzymes involved in detoxification processes, such as glutathione S-transferases, which play a crucial role in the metabolism of xenobiotics .
Research Findings
Recent studies have explored various aspects of this compound’s biological activity:
- Toxicological Studies : Investigations into the toxic effects of related compounds have indicated potential risks associated with exposure to chlorinated aldehydes.
- Antimicrobial Research : Studies have shown that certain derivatives exhibit significant antibacterial properties, suggesting potential applications in pharmaceuticals .
- Metabolic Pathways : Research has focused on understanding the metabolic pathways leading to the formation of reactive intermediates from this compound, emphasizing its potential role in drug-induced toxicity .
Q & A
Q. What are the most reliable synthetic routes for 2-chloro-2-phenylpropanal, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via Friedel-Crafts alkylation followed by chlorination. For example, reacting propanal derivatives with benzene under acidic conditions, followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
- Optimization : Key parameters include temperature control (20–40°C), solvent selection (e.g., anhydrous dichloromethane), and catalyst choice (e.g., AlCl₃). Moisture-sensitive steps require rigorous drying of glassware and reagents .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and quaternary carbon (δ 80–90 ppm). Compare with databases like PubChem for reference shifts .
- IR Spectroscopy : Identify the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (expected m/z for C₉H₉ClO: 168.03) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods to minimize inhalation exposure. Implement spill trays and secondary containment for chlorinated solvents .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties .
- Emergency Measures : Provide eyewash stations and emergency showers. Train personnel in hazard communication (e.g., GHS labeling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
- Variable Analysis : Systematically test variables such as reagent purity, reaction time, and temperature gradients. For instance, trace moisture may hydrolyze intermediates, reducing yields .
- Statistical Design : Use Design of Experiments (DoE) to identify critical factors (e.g., central composite design for optimizing chlorination efficiency) .
- Reproducibility Checks : Collaborate with independent labs to validate protocols under standardized conditions .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound in novel reactions?
Methodological Answer:
- Quantum Chemistry : Employ density functional theory (DFT) to model electrophilic substitution pathways and transition states. Software like Gaussian or ORCA can calculate activation energies .
- Molecular Dynamics : Simulate solvent effects (e.g., polarity of DMF vs. toluene) on reaction kinetics using tools like GROMACS .
- Data Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How does steric hindrance from the phenyl group influence the stereochemical outcomes of this compound in nucleophilic addition reactions?
Methodological Answer:
- Experimental Probes : Use chiral auxiliaries or catalysts to study enantioselective additions. Analyze diastereomer ratios via chiral HPLC or circular dichroism (CD) .
- Theoretical Modeling : Compare calculated transition-state geometries (DFT) with experimental optical rotation data to infer steric effects .
- Case Study : For example, Grignard reagent additions may favor anti-Markovnikov products due to steric shielding of the aldehyde group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
